4-Chloro-N-({N'-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-Chloro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound with the molecular formula C16H13ClFN3O This compound is characterized by the presence of a chloro-substituted benzamide group, a fluorophenyl group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone.
Acylation reaction: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
4-Chloro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylpicolinamide
- 4-Chloro-N-methylbenzenamine
- 4-Chloro-N-methyl-4-stilbazolium tosylate
Uniqueness
4-Chloro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15ClFN3O2 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H15ClFN3O2/c1-11(12-4-8-15(19)9-5-12)21-22-16(23)10-20-17(24)13-2-6-14(18)7-3-13/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
XSMSYIFGFIQTEH-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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